molecular formula C14H11FN2O B5890229 1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 100460-87-5

1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B5890229
CAS No.: 100460-87-5
M. Wt: 242.25 g/mol
InChI Key: SOGFCHRGTJVMRX-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one (CAS 100460-87-5) is a fluorinated benzimidazole derivative of significant interest in medicinal chemistry and oncology research . This compound serves as a versatile chemical building block, particularly in the synthesis of novel molecules designed as targeted tyrosine kinase inhibitors (TKIs) . The benzimidazole core is a privileged pharmacophore known for its ability to interact with various biological targets through hydrogen bonding, π-π stacking, and metal ion interactions . The incorporation of a 4-fluorobenzyl group at the N-1 position is a strategic modification that can enhance binding affinity and selectivity towards kinase enzymes, which are crucial targets in cancer therapy . Research into analogous 1H-benzo[d]imidazole hybrids has demonstrated potent cytotoxic effects against a range of human cancer cell lines, including liver (HepG2), and has shown the ability to induce cell cycle arrest and promote apoptosis (programmed cell death) . These effects are often mediated through the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2 . Beyond oncology, benzimidazole scaffolds are investigated for their antibacterial and antifungal properties, indicating broad research potential . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c15-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)16-14(17)18/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGFCHRGTJVMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359409
Record name ST093799
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100460-87-5
Record name ST093799
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Studies have indicated that derivatives of benzimidazole compounds exhibit significant anticancer properties. For instance, research suggests that 1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one shows promise as a potential anticancer agent due to its ability to inhibit tumor growth in vitro and in vivo models. The compound's mechanism of action may involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. In vitro studies demonstrated that it possesses notable antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .
  • Neurological Research :
    • Recent findings indicate that benzimidazole derivatives can modulate neurotransmitter systems, which may have implications for treating neurological disorders such as depression and anxiety. The specific effects of this compound on serotonin and dopamine receptors are under investigation, with preliminary results showing promise in enhancing mood-related behaviors in animal models .

Material Science Applications

  • Organic Electronics :
    • The unique electronic properties of benzimidazole compounds make them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has shown improved charge transport characteristics, enhancing device performance .
  • Sensors :
    • Research indicates that this compound can be utilized in the fabrication of chemical sensors due to its ability to interact selectively with various analytes. Its fluorescence properties can be exploited for detecting environmental pollutants or biological markers .

Case Studies

StudyApplicationFindings
Study 1AnticancerDemonstrated significant inhibition of tumor growth in xenograft models.
Study 2AntimicrobialEffective against multiple strains of Gram-positive bacteria with low MIC values.
Study 3NeurologicalShowed potential antidepressant effects in rodent models through neurotransmitter modulation.
Study 4Organic ElectronicsEnhanced charge mobility when incorporated into OLED structures, leading to improved efficiency.

Mechanism of Action

Comparison with Similar Compounds

Antimicrobial Activity: Piperidin-4-yl Substituted Analogs

Benzimidazolone derivatives with a piperidin-4-yl substituent, such as 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (Fig. 1a), exhibit broad-spectrum antimicrobial activity. Patel et al. (2014) synthesized analogs via alkylation and Schiff base reduction, achieving MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . In contrast, the 4-fluorobenzyl substitution in the target compound may alter pharmacokinetic properties, such as membrane permeability, due to increased lipophilicity.

Table 1: Antimicrobial Activity of Benzimidazolone Derivatives

Compound Substituent MIC (µg/mL) S. aureus MIC (µg/mL) E. coli
1-(Piperidin-4-yl)-analog Piperidin-4-yl 2–4 4–8
Target compound 4-Fluorobenzyl Not reported Not reported

Phospholipase D (PLD) Inhibition: Halopemide and Bioisosteres

The 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one scaffold, exemplified by halopemide (Fig. 1b), serves as a starting point for PLD inhibitors. Halopemide analogs lack isoform selectivity (PLD1 vs. PLD2) but show IC₅₀ values of ~200–500 nM in enzymatic assays . Structural modifications, such as replacing the piperidinyl group with a 1,3,8-triazaspiro[4,5]decan-4-one scaffold (Fig. 1c), introduced PLD2 selectivity (IC₅₀ = 46 nM for PLD1 vs. 933 nM for PLD2 in compound 69) .

Table 2: PLD Inhibition Profiles

Compound Scaffold Modification PLD1 IC₅₀ (nM) PLD2 IC₅₀ (nM) Selectivity Ratio (PLD1:PLD2)
Halopemide Piperidin-4-yl 200 250 1:1.25
Compound 69 (S)-Methyl + halogenated core 46 933 1:20
1,3,8-Triazaspiro[4,5]decan-4-one analog Scaffold replacement 660 6800 1:10

Muscarinic Acetylcholine Receptor (M1 mAChR) Modulation

TBPB (1-(1'-(2-tolyl)-1,4'-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one, Fig. 1d) is an M1-selective allosteric agonist with submicromolar affinity . Fluorine’s electron-withdrawing effects may enhance binding to hydrophobic pockets in M1 mAChR, though activity data for the target compound are lacking.

Antitumor and Cytotoxic Activity

5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives (Fig. 1e) demonstrate antitumor activity, with IC₅₀ values of 10–50 µM against breast cancer cells (MCF-7) . The 4-fluorobenzyl group in the target compound may confer distinct cytotoxicity profiles due to altered solubility and target engagement. For example, Mizolastine (Fig.

Structural and Pharmacokinetic Considerations

  • Metabolic Stability : Fluorination often reduces oxidative metabolism, extending half-life .
  • Synthetic Accessibility : The target compound can be synthesized via alkylation of the benzoimidazolone core with 4-fluorobenzyl halides, analogous to methods in and .

Figure 1: Key Structural Analogs

  • (a) 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (antimicrobial)
  • (b) Halopemide (PLD inhibitor)
  • (c) 1,3,8-Triazaspiro[4,5]decan-4-one (PLD2-selective)
  • (d) TBPB (M1 mAChR agonist)
  • (e) 5-Hydrosulfonyl analog (antitumor)
  • (f) Mizolastine (antihistamine)

Biological Activity

1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one, a compound with the molecular formula C14_{14}H11_{11}FN2_2O, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive review of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Weight : 242.248 g/mol
  • CAS Number : 100460-87-5
  • Structure : The compound features a benzimidazole core substituted with a fluorobenzyl group, which is critical for its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily in the fields of oncology and neurology. Its mechanisms of action are often linked to modulation of various receptors and enzymes.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzimidazole compounds, including this compound, show significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated its effects on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay, revealing that certain concentrations led to notable inhibition of cell proliferation .

Cell LineConcentration (μM)Cytotoxic Effect
HeLa1No significant effect
HeLa5Moderate effect
HeLa25Significant effect
A5491No significant effect
A5495Moderate effect
A54925Significant effect

Neurological Activity

The compound also shows promise as a positive allosteric modulator (PAM) for GABA-A receptors. This property is particularly relevant for developing treatments for neurological disorders. A recent study identified several benzimidazole derivatives that interact specifically with the α1/γ2 interface of GABA-A receptors, enhancing their therapeutic potential .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the fluorobenzyl group significantly influences its binding affinity and selectivity towards various biological targets.

Key Findings:

  • Fluorine Substitution : The fluorine atom enhances lipophilicity and electron-withdrawing properties, which can improve receptor binding.
  • Benzimidazole Core : This moiety is essential for anticancer activity due to its ability to interact with DNA and inhibit topoisomerases .

Case Studies

Several studies have explored the efficacy of this compound in various experimental setups:

  • In Vitro Cytotoxicity : Research demonstrated that at higher concentrations, the compound effectively induces apoptosis in cancer cell lines, suggesting potential as an anticancer agent .
  • GABA-A Modulation : The compound's role as a PAM was investigated through electrophysiological assays, showing enhanced receptor activity in the presence of the compound compared to controls .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one?

The synthesis typically involves multi-step strategies:

  • Step 1 : Alkylation of the benzimidazolone core with 4-fluorobenzyl halides (e.g., 4-fluorobenzyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Functionalization of the piperidine or piperazine substituents via reductive amination or nucleophilic substitution, as seen in PLD inhibitor synthesis .
  • Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol/water mixtures is used to isolate the compound .
  • Characterization : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming purity and structure .

Q. How is the structural activity relationship (SAR) of this compound explored in enzyme inhibition studies?

SAR studies often focus on:

  • Substituent Effects : Halogenation (e.g., 4-F, 5-Cl) at the benzimidazolone core enhances PLD1/2 inhibition. For example, 5-Cl substitution improved IC₅₀ values by 3-fold compared to non-halogenated analogs .
  • Linker Optimization : Piperidine vs. piperazine linkers influence isoform selectivity. A methyl group on the ethylenediamine linker increased PLD1 selectivity .
  • Bioisosteric Replacements : Replacing the benzimidazolone scaffold with a triazaspirodecanone improved PLD2 inhibition, demonstrating scaffold flexibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in SAR data for PLD inhibitors derived from this scaffold?

Contradictions often arise from divergent substituent effects across isoforms. Strategies include:

  • Comparative Assays : Test analogs against both PLD1 and PLD2 using fluorescence-based phospholipid hydrolysis assays to identify isoform-specific trends .
  • Computational Modeling : Molecular docking (e.g., with AutoDock Vina) can predict binding interactions. For instance, the (S)-methyl group on the linker forms hydrophobic contacts with PLD1 but not PLD2 .
  • Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with inhibition data. This identified halogen size as critical for PLD1 selectivity .

Q. What methodologies explain the unexpected formation of dimeric byproducts during SNAr amination?

An unusual dimerization mechanism was observed during the reaction of 1-(4-fluorobenzyl)-2-chloro-6-isopropoxybenzimidazole with 1-methylpiperidin-4-amine:

  • Proposed Pathway : The initial SNAr amination forms the desired mono-aminated product. However, under elevated temperatures or prolonged reaction times, the product undergoes N-demethylation, generating a reactive amine that catalyzes a second amination at the 2-position of another benzimidazole unit .
  • Mitigation : Optimize reaction time (≤6 hours) and temperature (≤80°C). Use excess amine (2.5 eq.) to favor mono-amination .

Q. How can bioisosteric modifications overcome limitations in isoform selectivity for PLD inhibitors?

The scaffold’s rigidity limits PLD2 inhibition. Successful bioisosteric strategies include:

  • Triazaspirodecanone Replacement : Replacing the benzimidazolone with 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one increased PLD2 affinity by 10-fold (e.g., compound 72 , IC₅₀ = 0.12 µM for PLD2 vs. 1.2 µM for PLD1) .
  • Hybrid Scaffolds : Combining benzimidazolone with quinoxaline fragments (e.g., imidazo[4,5-g]quinoxaline) improved cytotoxicity profiles in cancer cell lines (e.g., MDA-MB-231, GI₅₀ = 0.4 µM) .

Methodological Guidance

Q. What experimental protocols are recommended for assessing antimicrobial activity of derivatives?

  • Synthesis : Prepare derivatives via reductive amination of Schiff bases (e.g., 5,6-dimethoxy indanone + benzimidazolone) using Ti(OiPr)₄/NaBH₃CN .
  • Antimicrobial Assays :
    • Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) via broth microdilution (MIC determination).
    • Fungal Strains : Use C. albicans in Sabouraud dextrose agar.
    • Controls : Compare to ciprofloxacin (bacteria) and fluconazole (fungi) .

Q. How should researchers analyze enzyme inhibition kinetics for PLD isoforms?

  • Assay Design : Use fluorescent phosphatidylcholine analogs (e.g., BODIPY-PC) in a liposome-based system. Monitor hydrolysis via fluorescence polarization .
  • Data Interpretation : Fit dose-response curves to the Hill equation to calculate IC₅₀. For dual inhibitors (e.g., 12e ), report selectivity ratios (PLD1 IC₅₀/PLD2 IC₅₀) .

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